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Compound of Interest

Compound Name: Supranol brilliant red 3B

Cat. No.: B1498436 Get Quote

Welcome to the technical support center for Acid Red 155. This guide is designed for

researchers, scientists, and drug development professionals to provide in-depth, field-proven

insights into achieving consistent and reliable results with this reversible protein stain. While

specific literature on Acid Red 155 for membrane protein staining is limited, the principles and

protocols are highly analogous to those for the well-characterized stain, Ponceau S. This guide

leverages the extensive knowledge of Ponceau S to provide a robust framework for optimizing

your Acid Red 155 staining experiments.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Acid Red 155 staining?

Acid Red 155 is an anionic azo dye.[1] Its staining mechanism is based on electrostatic and

non-covalent interactions. In an acidic solution, the dye carries a net negative charge. Proteins,

on the other hand, possess positively charged amino acid residues, such as lysine and

arginine. The negatively charged sulfonic acid groups of the dye bind to these positively

charged amino groups on the protein. Additionally, non-covalent binding to non-polar regions of

the protein can occur. This interaction is reversible, allowing for subsequent immunodetection.

[2]

Q2: Why is my staining intensity variable between experiments?

Staining variability is a common issue and can be attributed to several factors. The most

frequent causes include inconsistencies in the preparation of the staining solution, variations in
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incubation times, incomplete protein transfer from the gel to the membrane, or the age and

storage of your dye solution.[2] Meticulous control over each of these parameters is crucial for

reproducibility.

Q3: Can I reuse my Acid Red 155 staining solution?

Yes, Acid Red 155 staining solution can generally be reused multiple times.[3] However, if you

observe a noticeable decrease in staining intensity, it is advisable to prepare a fresh solution.[2]

For optimal consistency, especially in quantitative applications, using a fresh solution for each

experiment is recommended.

Q4: Is Acid Red 155 staining compatible with downstream applications like Western blotting?

Absolutely. The reversible nature of Acid Red 155 staining is one of its key advantages. The

dye can be completely removed from the membrane, leaving the proteins available for

subsequent immunodetection with antibodies.

Q5: What is the detection limit of this type of stain?

While specific data for Acid Red 155 is not readily available, for the analogous stain Ponceau

S, the detection limit is approximately 200 ng of protein per band.[3]

Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during Acid Red 155

staining.
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Issue Potential Cause(s) Recommended Solution(s)

Weak or No Staining

Insufficient protein loading or

incomplete transfer: Not

enough protein on the

membrane to be stained.

Increase the amount of protein

loaded onto the gel. Verify

successful transfer by staining

the gel with Coomassie Blue

after transfer to see if protein

remains.

Over-transfer of small proteins:

Smaller proteins may have

passed through the

membrane.

Reduce the transfer time or

use a membrane with a

smaller pore size.

Staining solution is old or

depleted: The dye

concentration in a reused

solution may be too low.

Prepare a fresh staining

solution.

Incorrect pH of staining

solution: The pH is too high

(not acidic enough), reducing

the positive charge on

proteins.[4]

Ensure the staining solution is

prepared with the correct

concentration of acetic acid to

maintain an acidic pH (typically

around 2.5-4.5).[5]

High Background
Inadequate washing: Excess

dye remains on the membrane.

Increase the number and

duration of the water wash

steps after staining until the

background is clear.

Dye precipitation: Precipitated

dye particles can adhere to the

membrane.

Filter the staining solution

before use.

Uneven or "Spotty" Staining

Air bubbles between the gel

and membrane during transfer:

Bubbles prevent the transfer of

proteins to the membrane in

those areas.[6]

Carefully remove any air

bubbles when assembling the

transfer sandwich by rolling a

pipette or a roller over the

surface.
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Incomplete immersion in

staining solution: Parts of the

membrane were not in contact

with the stain.

Ensure the membrane is fully

submerged in the staining

solution and gently agitated

during incubation.[7]

Uneven protein transfer:

Issues with the gel or transfer

apparatus.

Ensure the gel is properly cast

and that there is even pressure

across the entire gel during

transfer.

Experimental Protocols
Preparation of Acid Red 155 Staining Solution
This protocol is based on the standard formulation for the analogous stain, Ponceau S.

Materials:

Acid Red 155 powder

Glacial Acetic Acid

Distilled or deionized water

Procedure:

To prepare a 0.1% (w/v) Acid Red 155 solution in 5% (v/v) acetic acid, weigh 100 mg of Acid

Red 155 powder.

Dissolve the powder in 95 mL of distilled water.

Add 5 mL of glacial acetic acid.[2]

Mix thoroughly until the dye is completely dissolved.

Store the solution at room temperature, protected from light.[2] The solution is stable for at

least 12 months.[8]
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Staining Protocol for Membranes (Nitrocellulose or
PVDF)
Procedure:

Following protein transfer, briefly rinse the membrane in distilled water to remove any

residual transfer buffer.[6]

Immerse the membrane in the Acid Red 155 staining solution and incubate for 5-15 minutes

at room temperature with gentle agitation.[7]

Remove the staining solution (which can be saved and reused).

Wash the membrane with several changes of distilled water for 30 seconds to 1 minute each,

or until the protein bands are clearly visible against a faint background. Avoid over-washing,

as this can reduce the staining intensity.

Image the membrane immediately to document the protein transfer efficiency. The stain

intensity can fade over time.

Destaining Protocol
Procedure:

To completely remove the Acid Red 155 stain, wash the membrane with Tris-Buffered Saline

with Tween 20 (TBST) or 0.1 M NaOH.

Perform at least three washes for 10 minutes each with gentle agitation.

If residual staining is visible, increase the duration or number of washes.

Once the membrane is clear, proceed with the blocking step for your Western blot protocol.

Visualizing Experimental Workflows
Acid Red 155 Staining Workflow
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Caption: Key parameters for controlling staining variability.
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[Ponceau S Staining: Easy Guide to Fix 7 Western Blot Issues. Bitesize Bio.]([Link] Ponceau

S Staining: Easy Guide to Fix 7 Western Blot Issues)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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